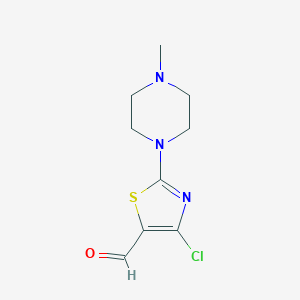

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

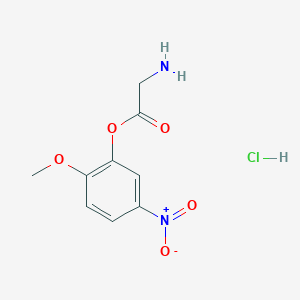

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde (4-CMT) is an organic compound that belongs to the class of thiazolecarboxaldehydes. It is a colorless, odorless crystalline solid with a melting point of 95-97°C. 4-CMT is an important intermediate for the synthesis of several biologically active compounds, such as anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of a number of drugs, such as the anticonvulsant drug gabapentin. 4-CMT is a versatile compound that has been studied extensively for its potential applications in the pharmaceutical industry.

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

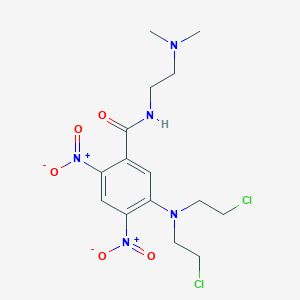

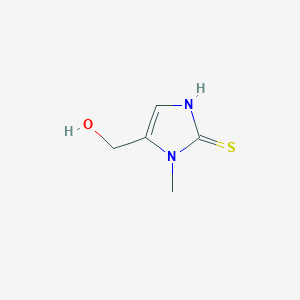

Hoechst 33258 and its Analogues : These compounds, known for binding to the minor groove of double-stranded B-DNA, are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining and flow cytometry. Their specificity for AT-rich sequences and ability to enter cells easily make them valuable for analyzing plant chromosomes and nuclear DNA content values. Additionally, Hoechst derivatives have been explored as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Polymerization and Material Science

Polymerization of Higher Aldehydes : Research into the polymerization of substituted aldehydes, including haloaldehydes, has revealed their potential in creating polymers with practical applications. This includes the study of higher aliphatic aldehydes and branched hydrocarbon chains for the development of new materials, highlighting the versatility of these chemical structures in polymer science (Kubisa et al., 1980).

Antimicrobial and Antituberculosis Research

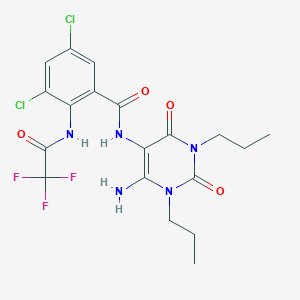

Piperazine and its Analogues in Anti-mycobacterial Research : Piperazine rings, a core feature of the compound , have been highlighted for their significance in medicinal chemistry, particularly in developing anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the utility of piperazine-based compounds in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Synthesis and Chemical Properties

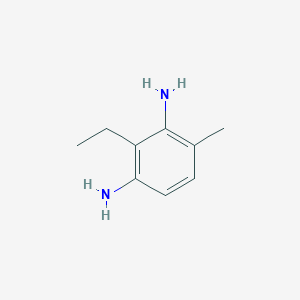

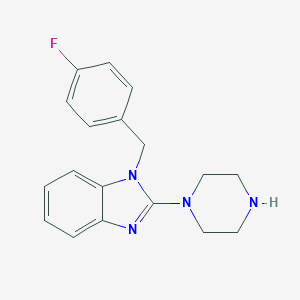

Synthetic Utilities of o-Phenylenediamines : The synthesis and biological applications of azolylthiazoles, including methods for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, highlight the broad utility of thiazole derivatives in creating compounds with significant biological activity. This area of research is crucial for designing new therapeutic agents and understanding the chemical properties of thiazole-based compounds (Ibrahim, 2011).

Propriétés

IUPAC Name |

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3OS/c1-12-2-4-13(5-3-12)9-11-8(10)7(6-14)15-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVNOCUBYWVOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(S2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376713 |

Source

|

| Record name | 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde | |

CAS RN |

141764-88-7 |

Source

|

| Record name | 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)